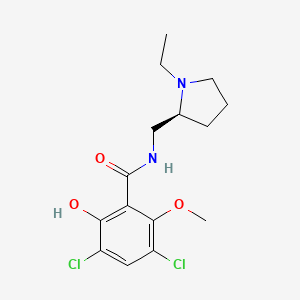

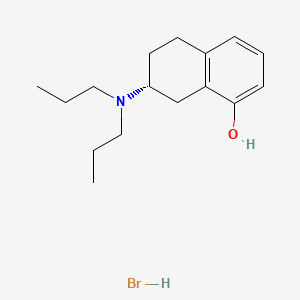

![molecular formula C21H13FN2O2S B1662652 3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one CAS No. 881970-80-5](/img/structure/B1662652.png)

3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one

概要

説明

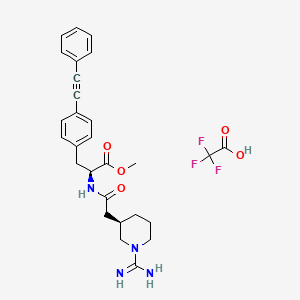

The compound “3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups and rings, including an imidazo[2,1-b][1,3]thiazole ring and a chromen-2-one ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of fluorine atoms can affect the compound’s reactivity and stability .科学的研究の応用

Cancer Therapeutics: Oral Squamous Cell Carcinoma

iMDK has been studied for its potential as a therapeutic agent in the treatment of oral squamous cell carcinoma. It has shown to inhibit tumor growth and angiogenesis in xenograft mouse models of this cancer . The compound effectively reduced the expression of midkine, a heparin-binding growth factor associated with tumor cell survival and growth, leading to a robust antitumor response .

Angiogenesis Inhibition

The anti-angiogenic properties of iMDK are significant, as it suppresses the formation of new blood vessels which are essential for tumor growth and metastasis. In studies, iMDK has been shown to inhibit vascular endothelial growth factor (VEGF) and reduce tube formation in human umbilical vein endothelial cells, indicating its potential to hinder the vascularization of tumors .

Non-Small Cell Lung Cancer (NSCLC)

iMDK has been identified as a potential therapeutic target for NSCLC. It has been reported to suppress endogenous midkine expression in lung adenocarcinoma cells and reduce tumor volume in xenograft models. The compound’s ability to interfere with the signaling pathways that promote cancer progression and metastasis highlights its potential in NSCLC treatment strategies .

Tumorigenesis and Metastasis

The role of iMDK in tumorigenesis and metastasis extends beyond lung cancer. It affects various signaling pathways, including Notch signaling and NF-κB, which are involved in epithelial-mesenchymal transition (EMT) and cancer promotion. By targeting midkine, iMDK can disrupt these pathways and potentially inhibit the progression and spread of cancer .

Safety and Hazards

将来の方向性

作用機序

Target of Action

iMDK, also known as 3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one or iMDK quarterhydrate, primarily targets Midkine (MDK) . MDK is a heparin-binding growth factor that is highly expressed in many malignant tumors, including lung cancers . It plays a crucial role in the survival of tumors by activating the PI3K pathway and inducing anti-apoptotic activity .

Mode of Action

iMDK interacts with MDK by suppressing its endogenous expression . The compound reduces the cellular MDK protein level in a dose-dependent manner . The exact mechanism through which imdk reduces mdk levels is yet to be identified .

Biochemical Pathways

iMDK affects the PI3K/AKT signaling pathway . By inhibiting MDK, iMDK suppresses the activation of this pathway, leading to the induction of apoptosis . This results in the suppression of growth in MDK-positive cells .

Pharmacokinetics

It’s known that imdk is a cell-permeable compound , suggesting it can be absorbed and distributed within the body’s cells. More research is needed to fully understand the pharmacokinetic properties of iMDK.

Result of Action

iMDK has been shown to inhibit the cell growth of MDK-positive cells, such as H441 lung adenocarcinoma cells and H520 squamous cell lung cancer cells . This inhibition is achieved through the induction of apoptosis as a result of PI3K pathway suppression .

特性

IUPAC Name |

3-[2-[(4-fluorophenyl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FN2O2S/c22-15-7-5-13(6-8-15)9-16-11-24-12-18(23-21(24)27-16)17-10-14-3-1-2-4-19(14)26-20(17)25/h1-8,10-12H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFKQTWYILKFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN4C=C(SC4=N3)CC5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(4-fluorobenzyl)imidazo[2,1-b][1,3]thiazol-6-yl]-2H-chromen-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

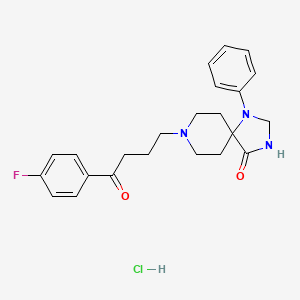

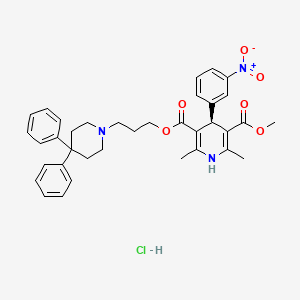

![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)

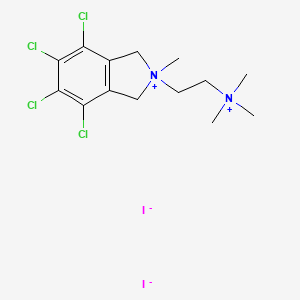

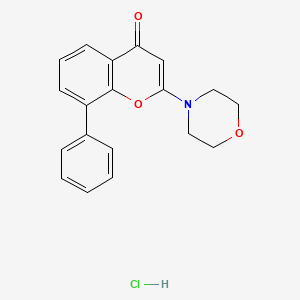

![N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide](/img/structure/B1662581.png)

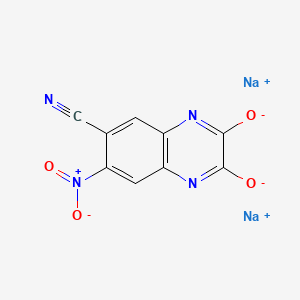

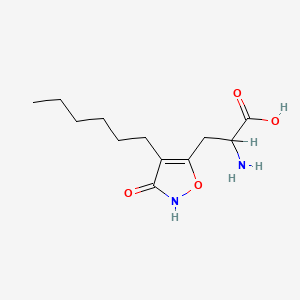

![(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1662586.png)